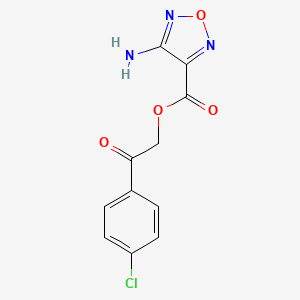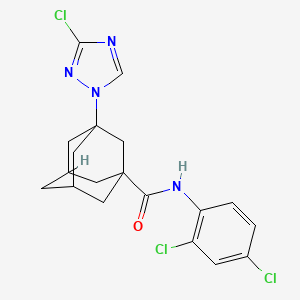![molecular formula C22H27ClN4O4S B11107893 N-(5-Chloro-2-methoxyphenyl)-4-methyl-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11107893.png)
N-(5-Chloro-2-methoxyphenyl)-4-methyl-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methoxyphenyl)-4-methyl-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a hydrazinecarbonyl group, and a piperidine ring. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N-(5-Chloro-2-methoxyphenyl)-4-methyl-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the sulfonamide group: This step involves the reaction of a suitable amine with a sulfonyl chloride under basic conditions to form the sulfonamide.
Introduction of the hydrazinecarbonyl group: This step involves the reaction of the sulfonamide intermediate with a hydrazine derivative to introduce the hydrazinecarbonyl group.
Formation of the piperidine ring: This step involves the cyclization of the intermediate compound to form the piperidine ring.
Industrial production methods may involve optimizing these steps to achieve high yields and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts may be carefully controlled to ensure the desired outcome.
Chemical Reactions Analysis
N-(5-Chloro-2-methoxyphenyl)-4-methyl-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Chloro-2-methoxyphenyl)-4-methyl-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be used in studies to investigate its effects on various biological targets.
Medicine: The compound may have potential therapeutic applications, particularly in the treatment of diseases where its specific chemical properties are beneficial.
Industry: The compound can be used in the development of new materials and products, particularly in industries that require specialized chemical compounds.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-4-methyl-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
N-(5-Chloro-2-methoxyphenyl)-4-methyl-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C22H27ClN4O4S |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C22H27ClN4O4S/c1-16-4-7-19(8-5-16)32(29,30)27(20-14-17(23)6-9-21(20)31-3)15-22(28)25-24-18-10-12-26(2)13-11-18/h4-9,14H,10-13,15H2,1-3H3,(H,25,28) |
InChI Key |
SPCSNKIXQIQDAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=C2CCN(CC2)C)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-(3,5-diiodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11107812.png)
![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B11107819.png)
![(3Z)-3-[(4-butylphenyl)imino]-1-{[cyclohexyl(methyl)amino]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11107820.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide](/img/structure/B11107825.png)

![N'~1~-[(2E)-undecan-2-ylidene]-N'~2~-[(2Z)-undecan-2-ylidene]ethanedihydrazide](/img/structure/B11107839.png)
![N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11107846.png)
![N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11107848.png)
![4-(5-methyl-4-{(1E)-1-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11107853.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11107855.png)


![2-((E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-bromo-4-chlorophenol](/img/structure/B11107867.png)
![4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11107872.png)
